4-Bromo-3-methoxy-2-nitroaniline
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Overview
Description
4-Bromo-3-methoxy-2-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an aniline ring
Mechanism of Action
Target of Action
It is known that nitroaniline compounds often interact with various enzymes and proteins within the cell .
Mode of Action
The mode of action of 4-Bromo-3-methoxy-2-nitroaniline involves several steps. Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .
Biochemical Pathways
It is known that nitroaniline compounds can interfere with various biochemical processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (21702 g/mol) and its solid form suggest that it may have specific pharmacokinetic properties .
Result of Action
It is known that nitroaniline compounds can have various effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation of similar compounds by Fenton oxidation can be carried out at a wide pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-2-nitroaniline typically involves a multi-step process:
Nitration: The initial step involves the nitration of 3-methoxyaniline to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 4-Bromo-3-methoxy-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 4-Bromo-3-hydroxy-2-nitroaniline.
Scientific Research Applications
4-Bromo-3-methoxy-2-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the methoxy group.
3-Methoxy-4-nitroaniline: Similar structure but lacks the bromine atom.
2-Bromo-4-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 4-Bromo-3-methoxy-2-nitroaniline is unique due to the presence of all three functional groups (bromine, methoxy, and nitro) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVPLAXTIHYQOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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